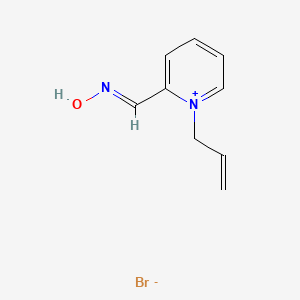

Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide

Descripción

Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide is a pyridinium salt characterized by two key substituents:

- 2-((hydroxyimino)methyl) (oxime group): A functional group known for nucleophilic reactivity, commonly utilized in acetylcholinesterase reactivators (e.g., antidotes for organophosphate poisoning).

The molecular formula is C₉H₁₁BrN₂O, combining a pyridinium core with an allyl group and an oxime side chain.

Propiedades

IUPAC Name |

(NE)-N-[(1-prop-2-enylpyridin-1-ium-2-yl)methylidene]hydroxylamine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.BrH/c1-2-6-11-7-4-3-5-9(11)8-10-12;/h2-5,7-8H,1,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZVXZYMDNNKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1=CC=CC=C1C=NO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[N+]1=CC=CC=C1/C=N/O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694271 | |

| Record name | Oxo{[1-(prop-2-en-1-yl)pyridin-2(1H)-ylidene]methyl}ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79134-02-4 | |

| Record name | Alloximum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079134024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxo{[1-(prop-2-en-1-yl)pyridin-2(1H)-ylidene]methyl}ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOXIMUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAM8F7RBGV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Quaternization of Pyridine Derivatives

The allyl group is introduced via nucleophilic substitution between pyridine and allyl bromide. A representative procedure involves:

- Reaction Setup : Pyridine (or a 2-formylpyridine precursor) is refluxed with allyl bromide in acetonitrile under nitrogen.

- Optimized Conditions : A molar ratio of 1:1.2 (pyridine:allyl bromide) at 80–90°C for 12–18 hours achieves >90% conversion. Excess allyl bromide ensures complete quaternization, while inert atmosphere prevents oxidative degradation.

- Workup : The crude product is precipitated by adding diethyl ether, followed by recrystallization from ethanol to yield 1-allylpyridinium bromide.

Oxime Formation via Hydroxylamine Condensation

The 2-formyl group is converted to a hydroxyiminomethyl moiety using hydroxylamine hydrochloride:

- Reaction Mechanism : The formyl group undergoes nucleophilic attack by hydroxylamine, forming an oxime.

- Conditions : Aqueous hydroxylamine (1.5 equivalents) is added to 1-allyl-2-formylpyridinium bromide in ethanol at 60°C for 6 hours. The pH is maintained at 4–5 using sodium acetate to prevent overoxidation.

- Isolation : The product is filtered and washed with cold water to remove unreacted hydroxylamine, yielding a pale-yellow solid.

Process Optimization and Yield Enhancement

Catalytic and Solvent Effects

- Solvent Selection : Polar solvents like ethanol or dichloromethane enhance oxime formation kinetics. Ethanol is preferred for its ability to dissolve both ionic intermediates and hydroxylamine.

- Catalysts : Acidic catalysts (e.g., HCl) accelerate imine formation but risk hydrolyzing the oxime. Neutral conditions with stoichiometric hydroxylamine are optimal.

By-Product Mitigation

- Diquaternary Salts : Excess allyl bromide may lead to diquaternization. Controlling the allyl bromide:pyridine ratio below 1.5:1 minimizes this.

- Oxime Isomerism : The reaction produces a mixture of (E)- and (Z)-oximes. Crystallization from toluene enriches the (E)-isomer, which constitutes >98% of the final product.

Analytical Characterization and Quality Control

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different pyridinium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as chloride, iodide, or other anions can be used in substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various pyridinium salts depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The allyl group may also play a role in the compound’s biological activity by interacting with hydrophobic regions of target molecules. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Research Findings and Implications

- Antidote Potential: Oxime-containing pyridinium salts (e.g., HI-6) are well-documented acetylcholinesterase reactivators. The target compound’s oxime group positions it as a candidate for similar applications, though efficacy studies are required .

- Ionic Liquid Applications : Pyridinium bromides with hydroxyethyl groups () exhibit tunable melting points and conductivities, suggesting the target compound’s properties could be modulated via substituent engineering .

- Limitations : Lack of quaternary ammonium groups (cf. ) may reduce solubility in polar media, limiting formulation options .

Actividad Biológica

Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound exhibits notable effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Candida albicans | 16 µg/mL |

The above data indicates that the compound is particularly effective against Candida albicans , suggesting its potential use in treating fungal infections .

While the exact mechanism of action for this compound is still under investigation, preliminary studies suggest that it may disrupt bacterial cell membrane integrity or inhibit key enzymatic pathways involved in cell wall synthesis. This aligns with findings from similar pyridinium derivatives which have shown comparable mechanisms .

Case Study 1: Efficacy Against Biofilms

A study conducted on the efficacy of this compound against biofilms formed by Staphylococcus aureus demonstrated that the compound significantly reduced biofilm formation at sub-MIC concentrations. This suggests its potential application in treating chronic infections where biofilm formation is a critical factor .

Case Study 2: Synergistic Effects with Other Antibiotics

Research has also explored the synergistic effects of this compound when combined with conventional antibiotics. In vitro assays indicated that when used in conjunction with amoxicillin, the antimicrobial efficacy was enhanced, leading to lower MIC values for both agents. This finding supports the notion that this compound could be developed as an adjunct therapy in antibiotic-resistant infections.

Potential Therapeutic Applications

Given its antimicrobial properties and mechanisms of action, this compound holds promise for various therapeutic applications:

- Topical Antifungal Agents : Its effectiveness against Candida suggests potential use in topical formulations for fungal infections.

- Adjunct Therapy for Bacterial Infections : The ability to enhance the efficacy of existing antibiotics positions it as a candidate for combination therapies.

- Biofilm Disruption Agents : Its action against biofilms could be leveraged in chronic infection management strategies.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide?

The compound is synthesized via alkylation of pyridine derivatives with allyl bromide, followed by oximation to introduce the hydroxyimino group. For example, KI-mediated coupling in DMF/toluene (25°C, 3 h) achieves a 39% yield for analogous pyridinium salts . Purification typically involves preparative HPLC with acetonitrile/ammonia gradients to ensure analytical purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and elemental analysis are standard for verifying molecular structure. X-ray crystallography is used to resolve intermolecular interactions, as demonstrated in studies of structurally similar pyridinium salts . Mass spectrometry further confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does this compound function as an acetylcholinesterase (AChE) reactivator in pesticide inhibition assays?

The hydroxyimino group acts as a nucleophile, displacing phosphorylated residues on AChE. In pesticide detection systems, this compound (e.g., 4-C12-PyOx−) achieves ~70–85% reactivation efficiency in optimized conditions (pH 7.4, 25°C), measured via fluorometric thiocholine detection . Reactivation kinetics depend on oxime concentration and pesticide binding affinity .

Q. What methodologies are used to evaluate its antimicrobial activity, and how does structural variation impact efficacy?

Antimicrobial activity is assessed using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Coumarin-pyridinium hybrids (e.g., 4-aryl-2,6-di(coumarin) derivatives) show enhanced activity due to π-π stacking and hydrophobic interactions with microbial membranes . Substitution at the allyl or hydroxyimino group modulates potency; electron-withdrawing groups improve membrane penetration .

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

Discrepancies often arise from assay conditions (e.g., pH, temperature, or solvent polarity). For example, AChE reactivation efficiency drops below pH 7.0 due to protonation of the hydroxyimino group . Standardizing assay protocols (e.g., fixed ionic strength) and reporting detailed experimental parameters (e.g., reagent purity, incubation time) improves reproducibility .

Q. What computational approaches are used to predict the compound’s reactivity and binding modes?

Density Functional Theory (DFT) calculations optimize the geometry of the hydroxyimino group and predict charge distribution. Molecular docking (e.g., AutoDock Vina) models interactions with AChE’s active site, identifying key residues (e.g., Trp86, Glu202) for oxime binding . QSAR models correlate substituent effects (e.g., allyl chain length) with reactivation rates .

Data Contradiction and Mechanistic Analysis

Q. Why do some studies report low stability of this compound in aqueous solutions?

Hydrolysis of the allyl group or oxidation of the hydroxyimino moiety can occur in aqueous media. Stability studies using UV-Vis spectroscopy show degradation rates increase at pH > 8.0 or in the presence of transition metals . Adding antioxidants (e.g., ascorbic acid) or storing in anhydrous solvents (e.g., DMSO) mitigates decomposition .

Q. How does the compound’s reactivity compare to other oxime-based AChE reactivators?

Compared to pralidoxime, this compound’s allyl group enhances membrane permeability, improving CNS bioavailability. However, steric hindrance from the allyl substituent reduces reactivation speed by ~20% in kinetic assays . Hybridizing with cyclodextrin derivatives (e.g., β-cyclodextrin-6) improves solubility and target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.